Narcissiflorine

Vue d'ensemble

Description

- Il présente une activité inhibitrice puissante sur l'absorption de l'éthanol .

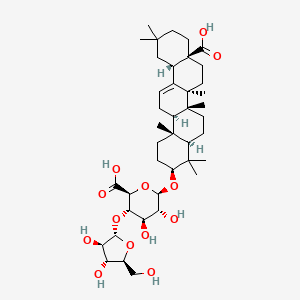

Tarasaponin VI: est un glycoside triterpénoïde obtenu à partir de la plante .

Applications De Recherche Scientifique

Chemistry: Tarasaponin VI can serve as a scaffold for designing novel glycosides or bioactive compounds.

Biology: It may have potential as an anti-inflammatory or antioxidant agent.

Medicine: Further research could explore its effects on alcohol metabolism and related health implications.

Industry: Its use in pharmaceuticals, cosmetics, or functional foods warrants investigation.

Mécanisme D'action

Target of Action

Narcissiflorine, also known as tarasaponin VI, is a natural product isolated from Aralia elata It has been shown to have potent inhibitory activity on ethanol absorption .

Mode of Action

Its inhibitory activity on ethanol absorption suggests that it may interact with enzymes or transporters involved in ethanol metabolism or absorption .

Result of Action

Its inhibitory effect on ethanol absorption suggests that it may alter the concentration of ethanol in the body, potentially affecting the physiological effects of ethanol .

Analyse Biochimique

Biochemical Properties

Narcissiflorine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as oleanolic acid 3-O-α-L-arabinofuranosyl-(1→4)-β-D-glucuronopyranoside . This compound interacts with enzymes such as xanthine oxidase and glutaminase, inhibiting their activities and thereby reducing oxidative stress and inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways and maintaining cellular homeostasis.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has neuroprotective effects on PC12 cells by regulating metabolic disorders and reducing neuroinflammation . Additionally, it impacts cell signaling pathways such as the TCA cycle and purine metabolism, thereby enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activities and leading to a reduction in oxidative stress and inflammation . It also modulates gene expression by influencing transcription factors and signaling pathways, thereby exerting its neuroprotective and anti-inflammatory effects . These molecular interactions highlight the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. This compound has been observed to maintain its stability under various conditions, ensuring its long-term efficacy in in vitro and in vivo studies . Over time, this compound continues to exert its neuroprotective and anti-inflammatory effects, demonstrating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It influences pathways such as the TCA cycle and purine metabolism, enhancing mitochondrial function and reducing oxidative stress . These interactions highlight the compound’s potential in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, facilitating its movement across cell membranes and ensuring its effective distribution within the body . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum is essential for its neuroprotective and anti-inflammatory effects . These localization mechanisms highlight the importance of subcellular targeting in the compound’s therapeutic applications.

Méthodes De Préparation

- Malheureusement, les voies de synthèse et les conditions réactionnelles spécifiques de la Tarasaponin VI ne sont pas largement documentées dans la littérature. elle est principalement obtenue à partir de sources naturelles.

- Les méthodes de production industrielle peuvent impliquer l'extraction et la purification à partir de l'Aralia elata ou d'espèces végétales apparentées.

Analyse Des Réactions Chimiques

- La Tarasaponin VI subit probablement diverses réactions en raison de sa structure complexe. Les réactions courantes comprennent:

Glycosylation: Addition de fragments de sucre au squelette triterpénoïde.

Hydrolyse: Clivage des liaisons glycosidiques.

Oxydation: et : Modifications des groupes fonctionnels.

- Les réactifs et les conditions dépendent de la transformation spécifique.

- Les principaux produits formés au cours de ces réactions peuvent inclure des dérivés triterpénoïdes modifiés.

Applications de la recherche scientifique

Chimie: La Tarasaponin VI peut servir d'échafaudage pour la conception de nouveaux glycosides ou de composés bioactifs.

Biologie: Elle pourrait avoir un potentiel en tant qu'agent anti-inflammatoire ou antioxydant.

Médecine: Des recherches supplémentaires pourraient explorer ses effets sur le métabolisme de l'alcool et les implications pour la santé qui en découlent.

Industrie: Son utilisation dans les produits pharmaceutiques, les cosmétiques ou les aliments fonctionnels mérite d'être étudiée.

Mécanisme d'action

- Le mécanisme exact par lequel la Tarasaponin VI exerce ses effets reste un domaine de recherche actif.

- Elle interagit probablement avec les récepteurs cellulaires ou les voies de signalisation impliquées dans l'absorption de l'éthanol.

Comparaison Avec Des Composés Similaires

- Bien que les comparaisons détaillées soient rares, la Tarasaponin VI se distingue par son motif de glycosylation spécifique et sa structure triterpénoïde.

- Des composés similaires pourraient inclure d'autres glycosides triterpénoïdes provenant de sources botaniques.

Propriétés

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)27(44)30(31(54-34)32(47)48)53-33-28(45)26(43)22(19-42)51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28+,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHCJXBGKMDIFP-LLUWHUROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974681 | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59252-95-8 | |

| Record name | Narcissiflorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059252958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

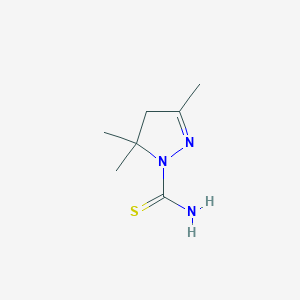

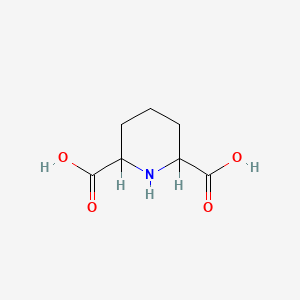

Feasible Synthetic Routes

Q1: What is Narcissiflorine and where is it found?

A1: this compound, also known as Tarasaponin VI, is a triterpene saponin. [, ] It was first isolated from the Anemone narcissiflora plant [] and has also been found in Aralia chinensis, also known as Chinese Spikenard. [] In Aralia chinensis, it exists alongside other saponins like araloside A and oleanolic acid derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Quinolin-2-ylmethoxy)anilino]benzoate](/img/structure/B1215989.png)

![N-(cyclohexylmethyl)-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-9-amine](/img/structure/B1215990.png)

![1-[[(4-chloroanilino)-oxomethyl]amino]-N-[3-(4-morpholinyl)propyl]-1-cyclohexanecarboxamide](/img/structure/B1215991.png)

![N-cyclohexyl-6-methyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1216000.png)

![6-ethoxy-3-[[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1216004.png)